Journal Name:Industrial Chemistry & Materials
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IF:0
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Industrial Chemistry & Materials ( IF 0 ) Pub Date: 2023-07-24 , DOI:
10.1002/cbdv.202300434
Diabetic encephalopathy (DE) is a serious complication of diabetes, which affects patients' quality of life. We aimed to explore HLJDD in the treatment of DE by LC-MS and bioinformatics. UPLC-Q Exactive-Orbitrap MS was employed to clarify the compounds. The modules and hub targets of DE were gained from a weighted gene co-expression network analysis (WGCNA). Subsequently, an Herb-Compound-Target network was constructed and enrichment analysis was used. In addition, a protein–protein interaction (PPI) network was constructed and molecular docking was used to verify the above analysis. As result, 138 compounds and 10 prototypes in brain were identified. In network pharmacology, 8 modules and 5692 hub targets were obtained from WGCNA. An Herb-Compound-Target network was constructed by 4 herbs, 10 compounds and 56 targets. The enrichment analysis showed that the treatment of DE with HLJDD involve oxidative stress and neuroprotection. Beside, SRC, JUN, STAT3, MAPK1 and PIK3R1 were identified and as hub targets of HLJDD in treating DE. Moreover, Molecular docking showed that five hub targets had strong affinity with the corresponding alkaloids. Therefore, we explored the underlying mechanisms of HLJDD in the treatment of DE and to provide the theoretical and scientific basis for subsequent experimental studies and clinical applications.
Industrial Chemistry & Materials ( IF 0 ) Pub Date: 2023-07-23 , DOI:
10.1002/cbdv.202300942
Glioma is the most common brain tumor and its treatment options are limited. Abietic acid and dehydroabietic acid are tricyclic diterpenoid oxygen compounds with strong liposolubility and anti-glioma activity. In this study, novel rosin diterpenoid derivatives were designed and synthesized using abietic acid and dehydrogenated abietic acid as lead compound and their activities against T98G, U87MG, and U251 cells were evaluated by CCK-8 methods. The in vivo activity of compound with stronger activity in vitro was preliminarily studied through the Zebrafish model. The results showed that compounds B6, B8, B10, and B12 exhibited higher antiproliferative potency against T98G, U87MG, and U251. The scratch experiment showed that B12 inhibited the migration of T98G in a time-dependent and concentration-dependent manner. The results of in vivo activity further explained that B12 could inhibit the proliferation of the T98G. The pKa values of B6, B8, B10, and B12 were 7.17 to 7.35, which were within the ideal range of glioma drugs. The ADME predictions indicated that these derivatives could pass through the blood-brain barrier. In addition, molecular docking explained interaction between compounds and protein. These results suggested that B12 is a promising candidate that merits further attention in the development of anti-glioma drugs.
Industrial Chemistry & Materials ( IF 0 ) Pub Date: 2023-07-06 , DOI:
10.1002/cbdv.202300154
Schistosomiasis affects about 260 million people worldwide and the search for new schistosomicidal compounds is urgent. In this study we evaluated the in vitro effect of barbatic acid against schistosomulae and young worms of Schistosoma mansoni. The barbatic acid was evaluated through the bioassay of motility and mortality, cellular viability and ultrastructural analysis of juvenile stages through Scanning Electron Microscopy. Barbatic acid showed a schistosomicidal effect against schistosomulae and young worms of S. mansoni after 3 h of exposure. At the end of 24 h, barbatic acid showed 100%, 89.5%, 52% and 28.5% of lethality for schistosomulae at the concentrations of 200, 100, 50 and 25 µM, respectively. For young worms, barbatic acid showed 100% and 31.7% of lethality at the concentrations of 200 and 100 µM, respectively. Motility changes were observed at all sublethal concentrations. There was a significant reduction in the viability of young worms after exposure to barbatic acid at 50, 100 and 200 µM. Extensive damage to the schistosomulae and young worm's tegument, was observed from 50 μM. This report provides data showing the schistosomicidal effect of barbatic acid on schistosomulae and young worms of S. mansoni, causing death, motility changes and ultrastructural damage to worms.
Industrial Chemistry & Materials ( IF 0 ) Pub Date: 2023-07-16 , DOI:
10.1002/cbdv.202201241
Because of the increasing demand for natural products, the development of nanoformulations containing natural active ingredients requires in-depth knowledge of the substances used, methods of obtaining, and stability profiles to ensure product quality, efficacy, and safety. Considering this, the bibliography of the last five years presented in databases (PubMed and Science Direct) was discussed in this work, discussing the study with medicinal plants to obtain active metabolites with therapeutic properties, as well as the different nano-systems responsible for carrying these molecules. Due to the wealth of biodiversity found in the world, many species are submitted to the extraction process for several purposes. However, identifying, classifying, and quantifying the constituents of herbal matrices are crucial steps to verify their therapeutic potential. In addition, knowing the techniques of production and elaboration of nanotechnology products allows the optimization of the incorporation of herbal extracts as an innovation target. For studies to be successful, it is necessary to exhaust experimental results that guarantee the efficacy, safety, and quality of natural nanosystems, with the objective of obtaining reliable answers in nanotechnology therapy.
Industrial Chemistry & Materials ( IF 0 ) Pub Date: 2023-07-20 , DOI:
10.1002/cbdv.202300649
This study was aimed to investigate the chemical composition and biological activities of leaf and stem essential oils of Zanthoxylum acanthopodium DC. from Vietnam. Their chemical composition was analyzed by GC-MS. Antimicrobial activities were evaluated by microdilution broth assay. Anti-inflammatory activity was evaluated by the ability to inhibit nitric oxide production in macrophage cells. Cytotoxic activity was evaluated using the sulforhodamine B assay on three human cancer cell lines. Forty-four compounds were identified in the leaf oil, among which dehydroaromadendrane (23.4%), (E)-carpacin (17.6%), 2-tridecanone (12.2%), and 9-methyl-2-decanone (11.8%) were the most abundant. The stem oil contained fifty-five identified constituents, mainly γ-gurjunene (51.1%) and butyl acetate (11.8%). Both oils exhibited inhibitory effects on three bacterial strains, namely S. aureus, E. coli, P. aeruginosa and a fungal strain C. albican, while showed insignificant effects on B. subtilis, L. fermentum, and S. enterica. Both oils showed weak NO production inhibition in LPS-induced RAW264.7 cells, but exhibited potent cytotoxic activity against all three tested cell lines SK-LU-1, MCF-7, and HepG2 with the IC50 values ranging from 16.03±0.77 to 35.60±1.62 mg/mL. This is the first report on the antimicrobial, anti-inflammatory and cytotoxic activities of essential oils from the leaves and stems of Z. acanthopodium.
Industrial Chemistry & Materials ( IF 0 ) Pub Date: 2023-07-19 , DOI:
10.1002/cbdv.202300420
A series of 3,19-isopropylidene-/or arylidene-andrographolide analogs were synthesized and their structures were confirmed by NMR spectroscopic methodology. Twenty-five analogs were evaluated for their in vitro cytotoxic activity against HT-29, HepG2 and LNCaP cancer cell lines based on the sulforhodamine B (SRB) assay. Analog 2 f exhibited the most potent cytotoxic activity, with IC50 values of 11.14 and 9.25 μM on HepG2 and LNCaP cancer cell lines, respectively. Esterification of hydroxy functional group at position C-14 in andrographolide analogs, 2 a and 2 b, showed somewhat higher cytotoxicity than the precursor. In addition, andrographolide analogs (2 a–2 d, 2 f, 3 a, 4 a and 4 h) were evaluated for the NO inhibitory activity in the LPS stimulated RAW264.7 macrophages. The most active analog 2 a significantly reduced nitric oxide (NO) production from LPS stimulated RAW264.7 cells, with IC50 values of 0.34±0.02 μM providing encouraging results for anti-inflammatory compound development.
Industrial Chemistry & Materials ( IF 0 ) Pub Date: 2023-07-18 , DOI:
10.1002/cbdv.202300103
Thermal pyrolysis of mixed date stones and pistachio shells in a semi-batch reactor was addressed in this study. The highest yield of liquids (51.20 %) was produced at 500 °C, 90 min, 20 °C/min heating rate, and 50 mesh particle size. Under these conditions, yield of liquid from date stones and pistachio shells separately was 49.12 % and 47.67 %, respectively. The FT-IR results confirmed the presence of multiple oxygen-containing compounds in the bio-oil. Results from GC–MS declared that it was predominately composed of acids (57.57 %), esters (21.35 %), phenols (4.63 5), and alcohols (3.49 5). The obtained biochar was transformed into activated carbon (AC) by the optimized ZnCl2 activation method. The ideal AC was synthesized at 600 °C for 60 min using a 2 : 1 ZnCl2: biochar impregnation ratio. FESEM and XRD measurements showed that the AC was amorphous. The prepared AC was effective in eliminating dibenzothiophene (DBT) from model fuel (200 ppm DBT/hexane) with a maximum performance 95.26 % at 40 °C for 1h using 0.35 g of the AC. The exhausted AC was regenerated and reutilized 4 times, and removal efficiency reached 88.23 % in the 4th cycle under ideal working conditions.
Industrial Chemistry & Materials ( IF 0 ) Pub Date: 2023-07-17 , DOI:
10.1002/cbdv.202300864
Dizygostemon riparius (Plantaginaceae) is an aromatic herbal species known as “Melosa”, endemic to the Municipality of São Benedito do Rio Preto, East Maranhão state, Brazil. It has a refreshing and pleasant aroma and is used for food flavoring and controlling domestic animal parasites. This work aimed to evaluate the seasonal and circadian influence on the composition and production of essential oils (EOs) from D. riparius. The plant aerial parts were hydrodistilled, and the oils were analyzed by GC and GC-MS. The seasonal study was conducted from August 2019 to July 2020, and the circadian study in dry (November) and rainy (May) periods, at 6 am, 12 am, and 6 pm. The results showed that the medium EOs yield was 2.8%, and the primary constituents (>2%) were endo-fenchyl acetate (30.5-42.1%) and endo-fenchol (31.6-37.4%), (E)-caryophyllene (2.8-7.6%), α-fenchene (3.3-6.5%), p-cymene (0.7-4.5%), and caryophyllene oxide (1.4-2.7%). Yield and composition EOs did not significantly correlate with the climatic parameters, but their seasonal percentages influenced their two main components due to precipitation and solar radiation environmental factors. Quantitative variability in the EOs composition during the dry and rainy seasons was observed in the circadian period. These data may be significant for the plant's economic use.
Industrial Chemistry & Materials ( IF 0 ) Pub Date: 2023-07-18 , DOI:
10.1002/cbdv.202300332
The present study shows the chemical profile, antimicrobial, antiproliferative, and apoptotic effects of Stemodia viscosa extracts. 13 bioactive compounds were identified in the 80% ethanolic extract by GC-MS analysis. The acetone extract exhibited a higher content of flavonoids and phenols of 805.10 µg QE/mg DW and 89.31 µg GAE/mg DW extracts, respectively. Furthermore, the acetone extract possessed the highest antioxidant activity (IC50 = 9.96 µg/ mL). The 80% ethanolic extract exhibited significant antimicrobial activity; the highest activity was observed against Staphylococcus aureus with a zone of inhibition of 25 ± 0.51mm, MIC value of 4 mg/mL, and MBC value of 8 mg/mL. The antiproliferative results revealed the presence of anticancer activity with an IC50 = 91.562 and 74.362 µg/mL against the B16F10 skin and COLO205 colon cancer cells, respectively. The flow cytometric analysis shows that the plant extracts cause cancer cell death through the induction of apoptosis. Our findings confirmed that Stemodia viscosa is a potential source of biologically active compounds
Industrial Chemistry & Materials ( IF 0 ) Pub Date: 2023-07-13 , DOI:
10.1002/cbdv.202300427
Medicinal plants used in European folk medicine attached to Lamiales, Gentianales or Asterales orders are used to treat inflammatory disorders. Many targets have been identified but to date, implication of purinergic receptor P2X7 activation has not yet been investigated. We managed to evaluate the protective effect on P2X7 activation by plant extracts used as anti-inflammatory in European folk medicine by the YO-PRO-1 uptake dye in vitro bioassay. Results revealed that among our selected plants, species from Scrophularia and Plantago genus were able to decrease significantly P2X7 activation (>50 % at 0.1 and 1 μg/mL). UPLC/MS, dereplication and metabolomic analysis of Scrophularia extracts, allowed us to identify the cinnamoyl-iridoid harpagoside as putative inhibitor of P2X7 activation. These results open a new research field regarding the anti-inflammatory mechanism of cinnamoyl-iridoids bearing plants, which may involve the P2X7 receptor.
Supplementary Information
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